molecular formula C22H23FN4O3S B3399509 3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine CAS No. 1040641-62-0

3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine

Cat. No.: B3399509
CAS No.: 1040641-62-0
M. Wt: 442.5 g/mol
InChI Key: QKYODELPBJEPHN-UHFFFAOYSA-N
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Description

3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is a useful research compound. Its molecular formula is C22H23FN4O3S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
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Biological Activity

3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine, also known by its CAS number 1021257-51-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a pyridazine ring, a piperazine moiety, and various aromatic substituents, which contribute to its biological properties.

  • Molecular Formula : C22H23FN4O3S
  • Molecular Weight : 442.5064 g/mol
  • SMILES Notation : COc1ccccc1c1ccc(nn1)N1CCN(CC1)S(=O)(=O)c1ccc(c(c1)C)F

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its effects on various cellular pathways and potential therapeutic applications.

Antitumor Activity

Research indicates that derivatives of pyridazine compounds, including those similar to the target compound, exhibit significant antitumor properties. For instance, compounds with similar structural features have shown the ability to inhibit cancer cell proliferation and motility in vitro. A study demonstrated that certain pyridazine derivatives could selectively inhibit tumor growth without affecting non-tumorigenic cells at specific concentrations. This selectivity suggests potential for developing targeted cancer therapies .

Inhibition of Cytokine Production

Another area of interest is the compound's role in modulating immune responses. Studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines, such as IL-17, in preclinical models. This property is particularly relevant for conditions characterized by excessive inflammation, such as autoimmune diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction of its sulfonamide group with specific receptors may play a crucial role in modulating signaling pathways involved in cell proliferation and inflammation.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorInhibition of cancer cell growth
Cytokine modulationInhibition of IL-17 production
Selectivity for receptorsHigh selectivity for RORc

Case Study 1: Antitumor Efficacy

In a preclinical study, a series of pyridazine derivatives were evaluated for their ability to inhibit tumor growth in murine models. The results indicated that certain modifications enhanced their potency against specific cancer types while minimizing toxicity to healthy cells. This highlights the potential for further development into therapeutic agents targeting cancer.

Case Study 2: Immune Modulation

A separate investigation focused on the immunomodulatory effects of related compounds showed promising results in reducing inflammatory markers in animal models of autoimmune diseases. The findings suggest that these compounds could serve as lead candidates for developing new treatments aimed at managing chronic inflammatory conditions.

Properties

IUPAC Name

3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S/c1-16-15-19(7-8-20(16)23)31(28,29)27-13-11-26(12-14-27)22-10-9-21(24-25-22)17-3-5-18(30-2)6-4-17/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYODELPBJEPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.